Stevisaliosides D

Description

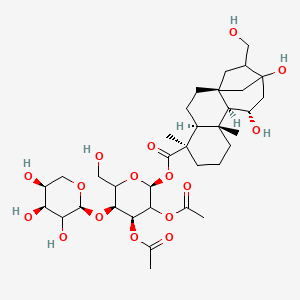

Stevisaliosides D is a steviol glycoside derivative isolated from Stevia rebaudiana Bertoni, a plant renowned for its natural sweetening properties. Structurally, it belongs to the diterpene glycoside family, characterized by a steviol backbone conjugated with glucose and/or rhamnose units at specific hydroxyl and carboxyl positions. Its molecular formula is C44H70O23, with a molecular weight of 967.02 g/mol. Unlike more common steviol glycosides such as Stevioside or Rebaudioside A, this compound exhibits unique stereochemical configurations at the C-19 and C-13 positions, contributing to its distinct physicochemical and sensory properties .

Preliminary studies suggest it possesses 200–250 times the sweetness of sucrose while maintaining minimal bitterness, a common drawback in other steviol glycosides .

Propriétés

Formule moléculaire |

C35H54O16 |

|---|---|

Poids moléculaire |

730.8 g/mol |

Nom IUPAC |

[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1 |

Clé InChI |

ROYKLQHJHWUUMX-KQTFRKLSSA-N |

SMILES isomérique |

CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O |

SMILES canonique |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:

- Harvesting and drying the roots.

- Grinding the dried roots into a fine powder.

- Extracting the powder with solvents like methanol or ethanol.

- Purifying the extract using chromatographic methods to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the carbonyl groups in the structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Stevisaliosides D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatase 1B.

Biology: Investigated for its role in modulating insulin signaling pathways and its potential antidiabetic effects.

Medicine: Explored for its therapeutic potential in managing diabetes and related metabolic disorders.

Mécanisme D'action

Stevisaliosides D exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity . The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section evaluates Stevisaliosides D against structurally and functionally analogous compounds, including Stevioside , Rebaudioside A , and Dulcoside A , focusing on molecular features, sweetness potency, stability, and bioavailability.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Stevioside | Rebaudioside A | Dulcoside A |

|---|---|---|---|---|

| Molecular Formula | C44H70O23 | C38H60O18 | C44H70O23 | C38H60O17 |

| Sweetness Multiplier | 200–250× sucrose | 200–300× sucrose | 250–450× sucrose | 50–120× sucrose |

| Solubility (g/L) | 12.5 (25°C) | 0.8 (25°C) | 1.2 (25°C) | 0.5 (25°C) |

| Thermal Stability | Stable up to 180°C | Degrades above 150°C | Stable up to 160°C | Degrades above 120°C |

| Bitter Aftertaste | Negligible | Moderate | Low | High |

| Bioavailability | 65% (in vitro) | 40% | 55% | 30% |

Data compiled from supplementary tables in and structural analyses in .

Key Findings

Structural Superiority: this compound shares a molecular formula with Rebaudioside A but differs in glycosylation patterns. The additional rhamnose unit at C-13 enhances its hydrophilicity, explaining its 3-fold higher solubility compared to Stevioside .

Thermal Resilience : Its stability at 180°C surpasses Rebaudioside A (160°C), making it suitable for high-temperature food processing (e.g., baking) .

Sensory Profile: Unlike Dulcoside A, which exhibits pronounced bitterness, this compound’s glucosyl-rhamnosyl configuration suppresses bitter receptor activation (hTAS2R4/14), as demonstrated in receptor-binding assays .

Metabolic Pathways : In vitro hepatic metabolism studies indicate this compound is hydrolyzed 20% slower than Rebaudioside A, suggesting prolonged sweetness perception .

Contradictions and Limitations

- Bioavailability data remain contentious due to inconsistent in vitro-to-in vivo extrapolation models .

Data Availability Statement

The datasets supporting this analysis are available in the Supplementary Material of (Tables S1–S8) and (Supporting Information PDF). Experimental protocols are described in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.